molecular formula C7H17ClN2O2S B1459124 (2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide hydrochloride CAS No. 1394051-26-3

(2S)-2-amino-N-methoxy-N-methyl-4-(methylsulfanyl)butanamide hydrochloride

Cat. No. B1459124
CAS RN: 1394051-26-3
M. Wt: 228.74 g/mol
InChI Key: ZMHIOTWRSCDHLQ-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.


Physical And Chemical Properties Analysis

This compound has a melting point of 162-164°C . It is a powder at room temperature . For more detailed physical and chemical properties, you may need to refer to specific product documentation or material safety data sheets .

Scientific Research Applications

Synthetic Applications

Research has highlighted the utility of similar compounds in the synthesis of various chemicals and pharmaceutical intermediates. For instance, the synthesis of (S)-4-(Methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide demonstrates the preparation of amino acid derivatives, which are crucial in medicinal chemistry for developing new drugs (Zhou Yawen, 2004). Similarly, the creation of novel fluorinated derivatives of MMP inhibitors for potential use in imaging activated MMPs in pathological processes by positron emission tomography (PET) showcases the application of such compounds in developing diagnostic tools (S. Wagner et al., 2007).

Chemical Behavior and Reactivity Studies

Studies on the chemical behavior of substituted 4-chloro-N-phenylbutanamides in aqueous solutions provide insights into the kinetics and mechanism of formation and decomposition of related compounds. Such research helps understand the stability and reactivity of these compounds under different conditions, essential for their application in synthetic chemistry and drug development (M. Sedlák et al., 2002).

Development of Chiral Compounds

Research into the preparation and reactivity of certain 3-deoxy-D-altronic acid derivatives to produce chiral nylon 3 analogs illustrates the significance of such compounds in synthesizing new materials with potential applications in biotechnology and materials science (M. García-Martín et al., 2001).

Medicinally Relevant Syntheses

The synthesis of medicinally important phenylsulphonyl aminoalkanamides highlights the application of these compounds in developing new therapeutic agents. This research provides a foundation for discovering novel drugs with enhanced efficacy and safety profiles (Attah S. Izuchi et al., 2019).

Safety and Hazards

The safety information available indicates that this compound may pose certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures such as avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection are recommended .

properties

IUPAC Name

(2S)-2-amino-N-methoxy-N-methyl-4-methylsulfanylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-9(11-2)7(10)6(8)4-5-12-3;/h6H,4-5,8H2,1-3H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHIOTWRSCDHLQ-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(CCSC)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)[C@H](CCSC)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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